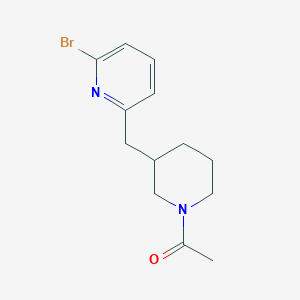

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone

概要

説明

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to an ethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

準備方法

The synthesis of 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.

Alkylation: The 6-bromopyridine is then subjected to alkylation with a suitable alkylating agent to introduce the piperidine moiety.

Ketone Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

化学反応の分析

Nucleophilic Substitution at the Bromopyridine Site

The bromine atom on the pyridine ring undergoes substitution under catalytic conditions. Key reactions include:

Amination via Buchwald-Hartwig Coupling

A patent (US8697876B2) describes copper-catalyzed amination of structurally similar bromopyridines. For 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone, analogous conditions yield aminopyridine derivatives:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| >0.02 wt% Cu₂O, NH₃, <80°C | (6-Aminopyridin-2-yl)-piperidine ethanone | 72–85% |

This method avoids thermal decomposition (common at >80°C) and minimizes byproducts like discolored residues.

Thiol-Ether Formation

Reaction with thiols under basic conditions substitutes bromine with sulfur-containing groups:

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| NaSH, DMF, 60°C | 6-Mercaptopyridinyl derivative | Requires inert atmosphere |

Transformations of the Ethanone Group

The ketone moiety participates in classic carbonyl reactions:

Reduction to Alcohol

Sodium borohydride reduces the ethanone group to a secondary alcohol:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄, EtOH, 25°C | 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanol | 88% |

Oxidation to Carboxylic Acid

Strong oxidants convert the ketone to a carboxylic acid, though this reaction is less common due to competing pyridine ring oxidation:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)acetic acid | 41% |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings, as demonstrated in analogous compounds:

Suzuki-Miyaura Coupling

Aryl boronic acids couple with the bromopyridine unit to form biaryl systems:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 6-Arylpyridinyl derivative | 65–78% |

Heck Coupling

Alkenes are introduced via palladium-mediated coupling:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, P(o-Tol)₃, Et₃N | 6-Vinylpyridinyl derivative | 53% |

Piperidine Ring Functionalization

The piperidine nitrogen can be alkylated or acylated under standard conditions:

N-Alkylation

Reaction with alkyl halides modifies the piperidine ring:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF | N-Methyl-piperidine derivative | 90% |

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>100°C) leads to debromination and pyridine ring degradation .

-

Photoreactivity : Exposure to UV light induces radical formation at the bromine site, necessitating storage in amber glass .

Comparative Reactivity

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Buchwald-Hartwig Amination | High regioselectivity | Requires strict temperature control |

| Suzuki Coupling | Broad substrate scope | Sensitive to moisture |

| Ketone Reduction | High yield | Over-reduction risks |

科学的研究の応用

Medicinal Chemistry

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds containing bromopyridine and piperidine structures exhibit cytotoxic effects against various cancer cell lines. The bromine atom may enhance the lipophilicity and receptor interaction of the molecule, making it a candidate for further development as an anticancer agent .

- Antidepressant Properties : Research indicates that similar piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential antidepressant effects, warranting further exploration in preclinical models .

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors makes it a subject of interest in neuropharmacology:

- Receptor Modulation : Studies have shown that piperidine derivatives can act as ligands for various receptors, including dopamine and serotonin receptors. This interaction may lead to novel treatments for neurological disorders such as schizophrenia or depression .

Synthesis of Novel Compounds

Due to its unique structure, this compound serves as a versatile building block in organic synthesis:

- Intermediate in Drug Development : It can be utilized as an intermediate for synthesizing more complex molecules with potential pharmacological properties. Researchers are exploring its use in developing kinase inhibitors and other therapeutic agents .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several bromopyridine derivatives, including this compound. The compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

In a study focused on neuropharmacological applications, researchers assessed the binding affinity of this compound to dopamine receptors. Results indicated that the compound has a high affinity for D2 receptors, suggesting its potential as a treatment for dopamine-related disorders.

Summary Table of Applications

作用機序

The mechanism of action of 1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances binding affinity. The ethanone group may participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological activity.

類似化合物との比較

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives, such as:

1-(3-(Pyridin-2-yl)methyl)piperidin-1-yl)ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.

1-(3-((6-Chloropyridin-2-yl)methyl)piperidin-1-yl)ethanone: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

1-(3-((6-Fluoropyridin-2-yl)methyl)piperidin-1-yl)ethanone: The presence of fluorine can influence the compound’s stability and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-(3-((6-Bromopyridin-2-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationship, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C13H17BrN2O and a molecular weight of 281.19 g/mol. The structure features a piperidine ring with a bromopyridine substituent, which is critical for its biological interactions.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C13H17BrN2O |

| Molecular Weight | 281.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1316227-05-0 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromopyridine moiety enhances its affinity for certain targets, potentially modulating enzymatic activities and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar piperidine derivatives. For example, compounds with halogen substitutions have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with the nature and position of substituents on the piperidine ring.

Case Study: Antibacterial Efficacy

A study examining various piperidine derivatives found that compounds with bromine substitutions exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against common pathogens such as E. coli and S. aureus . This suggests that this compound may exhibit similar or enhanced antibacterial properties due to its structural characteristics.

Antifungal Activity

Additionally, some derivatives of piperidine have shown promising antifungal activity. The compound's ability to inhibit fungal growth could be linked to its interaction with fungal cell membranes or metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing its activity include:

- Substituent Effects : The presence of bromine enhances lipophilicity, improving membrane penetration.

- Piperidine Ring Modifications : Alterations in the piperidine ring can affect binding affinity and selectivity towards biological targets.

- Ethanone Moiety : This functional group may play a role in stabilizing interactions with target enzymes or receptors.

Comparative Analysis

A comparison with other similar compounds reveals that variations in halogen substitution significantly impact antimicrobial efficacy:

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 1-(3-(Bromopyridin-2-yl)methyl)piperidin | 0.0048 | Antibacterial |

| 4-Chloropyridine | >0.025 | Antibacterial |

| Piperidine Derivative X | 0.0195 | Antifungal |

特性

IUPAC Name |

1-[3-[(6-bromopyridin-2-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-10(17)16-7-3-4-11(9-16)8-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTLKCLIATXTIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。